6β-Hydroxyandrosterone (available to WADA laboratories only)
Description
6β-Hydroxyandrosterone (6β-OH-And) is a phase II metabolite of testosterone, formed via glucuronidation at the 6β-hydroxyl position . It is critical in anti-doping controls, as its presence in urine can indicate exogenous testosterone administration. Unlike phase I metabolites, 6β-OH-And remains conjugated with glucuronic acid even after enzymatic hydrolysis, necessitating advanced detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification . The compound’s structural complexity—specifically the stereochemistry of the 6β-hydroxyl group—distinguishes it from other steroid metabolites and underscores its utility in differentiating endogenous and synthetic steroid use .
WADA laboratories prioritize 6β-OH-And due to its stability and specificity as a biomarker. Its detection is governed by technical documents such as TD IRMS and TD EAAS, which outline protocols for isotope ratio mass spectrometry (GC-C-IRMS) to confirm synthetic origins .
Properties
CAS No. |
152886-16-3 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonyms |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyandrosterone involves the stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton. A mild Schmidt trichloroacetimidate glycosylation strategy is employed to achieve this . The synthesis process is designed to produce high-purity reference materials necessary for accurate doping control analysis .
Industrial Production Methods: While specific industrial production methods for 6β-Hydroxyandrosterone are not widely documented, the synthesis typically involves advanced organic chemistry techniques to ensure the compound’s purity and efficacy for research and testing purposes .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxyandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and detection in biological samples .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups
Major Products Formed: The major products formed from these reactions include glucuronide conjugates, which are essential for the compound’s detection in doping control studies .
Scientific Research Applications
6β-Hydroxyandrosterone has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the detection of testosterone misuse
Biology: The compound helps in understanding the metabolic pathways of testosterone and its derivatives
Medicine: It aids in the development of therapeutic strategies for conditions related to androgenic anabolic steroids
Industry: The compound is crucial for anti-doping laboratories to ensure fair play in sports
Mechanism of Action
6β-Hydroxyandrosterone exerts its effects by interacting with androgen receptors and influencing various metabolic pathways. It is a metabolite of testosterone generated by cytochrome P450 1B1 (CYP1B1), contributing to vascular changes and endothelial dysfunction in certain conditions . The compound’s resistance to enzymatic hydrolysis makes it a reliable marker for detecting testosterone misuse .
Comparison with Similar Compounds
Structural and Metabolic Comparisons
The following table summarizes key differences between 6β-OH-And and structurally related steroids:
Key Observations:
Positional Isomerism: The stereochemistry of the hydroxyl group (6β vs. 6α) significantly impacts metabolic stability and detectability. For example, 6α-Hydroxy Metandienone is less stable than 6β-OH-And, leading to faster clearance .
Metabolic Pathways: 6β-OH-And arises specifically from testosterone glucuronidation, whereas 6β-Hydroxy-4-norandrostenedione is a metabolite of 4-norandrostenedione, a synthetic prohormone .
Detection Challenges: 6β-Hydroxy-4-norandrostenedione is excreted in trace amounts and requires derivatization for GC-MS analysis, complicating its identification .
Analytical Considerations
- 6β-OH-And : LC-MS/MS is preferred due to its conjugated form, bypassing hydrolysis inefficiencies . GC-C-IRMS is used to confirm synthetic origins by analyzing carbon isotope ratios .
- 6α-Hydroxy Metandienone: Detected via LC-MS/MS but less prioritized in anti-doping due to its transient presence .
- 16α-Hydroxyandrosterone : GC-MS suffices but lacks specificity for doping cases .
Key Studies
Synthesis and Characterization : 6β-OH-And glucuronides were synthesized and characterized using NMR, confirming the 6β-hydroxyl configuration and glucuronidation site .
Anti-Doping Utility : WADA identifies 6β-OH-And as a critical marker when paired with altered steroid profile ratios (e.g., 7β-hydroxydehydroepiandrosterone/16α-hydroxyandrosterone sulfates) .
Comparative Metabolism: 6β-hydroxylation is common in 3-keto-1,4-diene steroids (e.g., metandienone, boldenone), but metabolites like 6β-Hydroxy-4-norandrostenedione are minor and transient .
Challenges and Limitations
- Low Abundance: 6β-hydroxy metabolites of certain steroids (e.g., 4-norandrostenedione) are excreted in minimal quantities, reducing their diagnostic value .
- Isomer Differentiation : Techniques like GC-MS struggle to distinguish 6α- and 6β-hydroxylated isomers without derivatization or advanced chromatography .
Biological Activity
6β-Hydroxyandrosterone (6β-OH-And) is a steroid metabolite that has gained attention in the field of doping control, particularly in sports. It is classified as an anabolic androgenic steroid (AAS) and is monitored by the World Anti-Doping Agency (WADA) due to its potential for misuse in athletic performance enhancement. This article explores the biological activity of 6β-OH-And, its metabolic pathways, detection methods, and implications for doping control.
Chemical Structure and Metabolism
6β-Hydroxyandrosterone is a hydroxylated derivative of androsterone, characterized by the presence of a hydroxyl group at the 6β position. This modification alters its biological activity and metabolic pathways compared to other androgens.
Metabolic Pathways
The metabolism of 6β-OH-And primarily involves conjugation reactions that render it more water-soluble for excretion. The main metabolic products include glucuronides, such as 3α-glucuronide-6β-hydroxyandrosterone (6OH-A-3G), which have been identified as significant markers for testosterone administration. These metabolites are resistant to enzymatic hydrolysis, making them valuable for doping detection .
Biological Activity
The biological activity of 6β-OH-And is linked to its role as a metabolite of testosterone. It exhibits androgenic properties that can influence muscle growth, fat distribution, and overall physical performance. The compound's activity can be assessed through various biological assays that measure its effects on androgen receptors and other cellular pathways.
Case Studies
- Detection in Urine Samples : A study involving male athletes demonstrated that urinary levels of 6OH-A-3G significantly increased following testosterone administration, indicating its potential as a reliable biomarker for doping . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples collected post-administration.
- Impact on Steroid Profiles : Research has shown that the inclusion of 6β-OH-And and its glucuronides in steroid profiling enhances the ability to differentiate between natural endogenous production and exogenous administration of testosterone. This specificity is crucial for accurate doping control assessments .
Analytical Methods
The detection of 6β-OH-And and its metabolites involves advanced analytical techniques that ensure sensitivity and specificity:
| Method | Description | Advantages |
|---|---|---|
| Gas Chromatography (GC) | Separates compounds based on volatility | High resolution and sensitivity |
| Mass Spectrometry (MS) | Identifies compounds based on mass-to-charge ratio | Accurate quantification |
| Liquid Chromatography (LC) | Separates compounds in liquid phase | Suitable for polar metabolites |
Recent advancements have led to the development of validated methods for quantifying 27 endogenous steroids, including 6β-OH-And metabolites, enhancing the capabilities of anti-doping laboratories .
Q & A
Q. What validated analytical methods are recommended for detecting 6β-Hydroxyandrosterone in biological samples?
To ensure reliable detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 6β-Hydroxyandrosterone. Key methodological considerations include:
- Chromatographic separation : Use reverse-phase columns (e.g., C18) with gradient elution to resolve structurally similar steroid metabolites, such as 11β-hydroxyandrosterone or tetrahydrocortisol, which may co-elute .
- Internal standards : Isotope-labeled analogs (e.g., deuterated 6β-Hydroxyandrosterone) improve quantification accuracy by correcting for matrix effects and instrument variability .
- Hydrolysis optimization : For conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis with β-glucuronidase must be validated to ensure complete deconjugation without degrading the target analyte .
Q. How does 6β-Hydroxyandrosterone factor into anti-doping research under WADA guidelines?
6β-Hydroxyandrosterone is analyzed exclusively in WADA-accredited laboratories to detect glucocorticoid misuse. Key regulatory considerations include:
- Sample handling : All samples must adhere to the International Standard for Laboratories (ISL), ensuring chain-of-custody documentation and storage conditions compliant with long-term stability requirements .
- Reporting thresholds : Laboratories must align with WADA’s technical documents (e.g., TD2024MRPL) to differentiate endogenous levels from exogenous administration .
- Research permissions : Use of samples for anti-doping research requires anonymization to prevent athlete identification unless explicit consent is obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolite levels of 6β-Hydroxyandrosterone across studies?
Discrepancies often arise from methodological variability. To address this:
- Standardize pre-analytical protocols : Control for factors like urine pH, storage temperature, and freeze-thaw cycles, which alter metabolite stability .
- Cross-validate assays : Compare results across multiple platforms (e.g., GC-MS vs. LC-MS/MS) to identify systematic biases .
- Population stratification : Account for inter-individual variability in cytochrome P450 (CYP3A4/5) activity, which influences 6β-Hydroxyandrosterone synthesis rates .
Q. What experimental designs are optimal for longitudinal monitoring of 6β-Hydroxyandrosterone in anti-doping studies?
Longitudinal studies require:
- Baseline profiling : Establish individual reference ranges using ≥3 baseline samples per athlete to account for circadian and diurnal fluctuations .
- Targeted retesting : Leverage WADA’s Athlete Biological Passport (ABP) framework to prioritize samples for retrospective analysis based on atypical steroid profiles .
- Multi-matrix analysis : Correlate urinary 6β-Hydroxyandrosterone with serum cortisol or other glucocorticoid metabolites to confirm exogenous administration .
Q. How can genomic data be integrated into studies of 6β-Hydroxyandrosterone metabolism?
Advanced approaches include:
- Pharmacogenomic profiling : Screen for CYP3A4/5 polymorphisms that alter 6β-Hydroxyandrosterone production, potentially masking doping violations .
- Epigenetic modulation : Investigate DNA methylation patterns in glucocorticoid receptor genes (e.g., NR3C1) to explain inter-athlete variability in metabolite ratios .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
